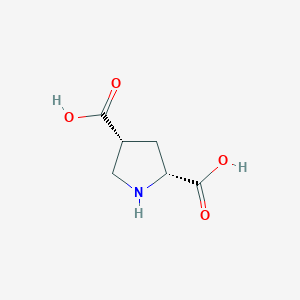

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a selective agonist for group II metabotropic glutamate receptors (mGluR2/3), which play a crucial role in modulating neurotransmission in the central nervous system . This compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders such as epilepsy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-pyrrolidine-2,4-dicarboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the nucleophilic addition of substituted benzylamine, aniline, or alkylamine to carbamoylbenzoic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the pyrrolidine ring.

Reduction: Reduction reactions can be employed to convert certain functional groups into more reduced forms.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidiabetic Agents

Research has demonstrated that substituted derivatives of pyrrolidine-2,4-dicarboxylic acid can serve as potential antidiabetic agents. A study synthesized several amides from this compound, which exhibited potent in vitro inhibition of DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism. The most effective compounds showed IC50 values ranging from 2 to 250 nM and demonstrated selectivity over other enzymes like DPP-II and DPP8 .

Neurological Disorders

(2R,4R)-APDC acts as a Type II metabotropic glutamate receptor agonist, which has implications for treating neurological disorders. It was found to modulate excitatory neurotransmission in the rat visual cortex, suggesting its potential in managing conditions like epilepsy and anxiety disorders by reducing glutamate release .

Organic Synthesis

Peptide Synthesis

In organic chemistry, (2R,4R)-pyrrolidine-2,4-dicarboxylic acid is utilized as a protecting group for amino acids during peptide synthesis. This application enhances the yield and purity of complex peptide chains, making it a valuable tool in the synthesis of biologically active peptides .

Synthesis of Novel Compounds

The compound serves as a versatile building block in the synthesis of various derivatives that exhibit diverse biological activities. For instance, N(1)-substituted analogues have been developed with agonist or antagonist properties at different glutamate receptors, indicating its role in designing new therapeutic agents targeting neurological pathways .

Material Science

The unique structural properties of this compound allow its application in developing advanced materials. Its derivatives are being explored for their potential use in creating polymers with specific mechanical and thermal properties. This application is crucial for industries requiring materials with tailored characteristics for specific uses .

Biological Studies

Glutamate Transport Inhibition

This compound has been investigated as a selective inhibitor of glutamate transporters. Studies have shown that it can impair glutamate-induced cell death in neuronal cell lines, highlighting its potential as a neuroprotective agent . Additionally, it has been used to study the effects on bacterial resistance mechanisms against acidic environments by acting as an analog of glutamate .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2R,4R)-pyrrolidine-2,4-dicarboxylic acid involves its interaction with group II metabotropic glutamate receptors (mGluR2/3). By binding to these receptors, the compound modulates the release of neurotransmitters, thereby affecting neuronal excitability and synaptic plasticity . This modulation can lead to neuroprotective effects, such as reducing neuronal apoptosis in conditions like epilepsy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.

Prolinol: A related compound used in various chemical syntheses.

Uniqueness

What sets (2R,4R)-pyrrolidine-2,4-dicarboxylic acid apart from these similar compounds is its high selectivity for group II metabotropic glutamate receptors and its potential therapeutic applications in neurological disorders . Its unique stereochemistry also contributes to its specific biological activities.

Biologische Aktivität

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid (also known as (2R,4R)-APDC) is a chiral compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique biological activities. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two carboxylic acid groups located at the 2 and 4 positions of a pyrrolidine ring. Its stereochemistry plays a crucial role in its biological activity. The compound can exist in multiple stereoisomeric forms, each exhibiting distinct biological properties.

Enzyme Interaction

The primary mode of action for this compound involves its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. Research indicates that various N(1)-substituted derivatives of this compound can act as agonists or antagonists at these receptors. This modulation can influence synaptic transmission and neuroplasticity, making it a potential candidate for treating neurological disorders .

Inhibition Studies

In studies conducted on neuronal cell lines such as HT22, this compound has been shown to inhibit glutamate transporters. This inhibition can lead to increased extracellular glutamate levels, which may have implications for neurodegenerative diseases where glutamate toxicity is a concern .

Neuropharmacology

The ability of this compound to modulate mGluRs makes it a valuable tool in neuropharmacology. Its derivatives have been studied for their potential in treating conditions such as anxiety, depression, and schizophrenia by enhancing or inhibiting glutamatergic signaling pathways .

Antidiabetic Potential

Research has indicated that certain derivatives of pyrrolidine-2,4-dicarboxylic acid may exhibit antidiabetic properties. These compounds can influence insulin sensitivity and glucose metabolism in various animal models .

Case Studies and Research Findings

- Glutamate Transport Inhibition : A study demonstrated that this compound analogs significantly impaired glutamate-induced cell death in HT22 neuronal cells. This effect was attributed to their action as competitive inhibitors at the glutamate transporter sites .

- Synthesis of Derivatives : Research on N(1)-substituted analogues of this compound revealed that these modifications could yield compounds with selective agonist or antagonist properties at mGluRs. This opens avenues for developing targeted therapies for neurological conditions .

- Antidiabetic Effects : In an experimental model involving diabetic rats, administration of specific derivatives showed improved glycemic control and enhanced insulin sensitivity compared to control groups. These findings suggest potential therapeutic applications in managing diabetes .

Comparative Analysis with Other Compounds

Eigenschaften

IUPAC Name |

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBQSJHFYZIPH-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.